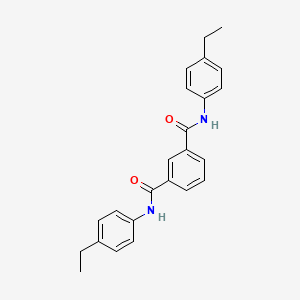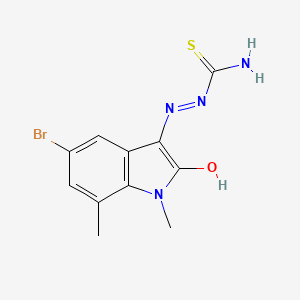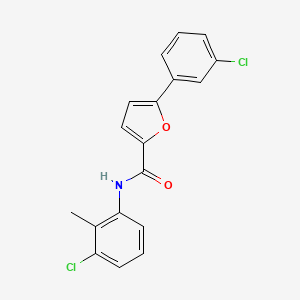
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide is an organic compound with the molecular formula C24H24N2O2 It is a derivative of isophthalamide, where the amide groups are substituted with 4-ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(4-ethylphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-ethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
Isophthaloyl chloride+2(4-ethyl aniline)→N 1 ,N 3 -bis(4-ethylphenyl)isophthalamide+2HCl
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-bis(4-ethylphenyl)isophthalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N~3~-bis(4-ethylphenyl)isophthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-bis(3-ethylphenyl)isophthalamide
- N~1~,N~3~-bis(4-methylphenyl)isophthalamide
- N~1~,N~3~-bis(4-chlorophenyl)isophthalamide
Uniqueness
N~1~,N~3~-bis(4-ethylphenyl)isophthalamide is unique due to the presence of 4-ethylphenyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-8-12-21(13-9-17)25-23(27)19-6-5-7-20(16-19)24(28)26-22-14-10-18(4-2)11-15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPWKVBZGHMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol](/img/structure/B5809940.png)

![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B5809950.png)
![METHYL 3-[(ISOPENTYLAMINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B5809959.png)



![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)


